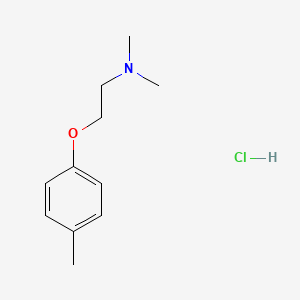

2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride

Description

Historical Context and Discovery

2-(p-Tolyloxy)-N,N-dimethylethanamine hydrochloride emerged as a compound of interest in the late 20th century, coinciding with advancements in synthetic organic chemistry aimed at developing intermediates for pharmaceuticals and agrochemicals. Its discovery is linked to efforts to optimize amine derivatives for improved solubility and bioavailability, particularly in the context of central nervous system (CNS) agents. The compound gained attention due to its structural similarity to phenyltoloxamine, an ethanolamine-class antihistamine, though it lacks direct therapeutic applications. Early synthetic routes involved nucleophilic substitution reactions between p-tolyl ether precursors and dimethylamine derivatives, often catalyzed by transition metals such as palladium or copper.

Nomenclature and Chemical Classification

Systematic IUPAC Name:

2-(4-Methylphenoxy)-N,N-dimethylethanamine hydrochloride.

Molecular Formula:

C$${11}$$H$${18}$$ClNO.

Chemical Classification:

Synonyms:

Structural Significance in Research

The compound’s structure combines a lipophilic p-tolyloxy group with a polar dimethylamino hydrochloride moiety, making it a model for studying:

- Solubility Modulation: The hydrochloride salt enhances water solubility, a critical factor in drug formulation.

- Conformational Flexibility: The ethanamine linker allows rotational freedom, enabling interactions with hydrophobic and hydrophilic targets.

- Synthons for Complex Molecules: Its reactive amine group facilitates derivatization, as seen in patents describing analogs for cardiovascular and CNS agents.

Key Structural Features:

| Feature | Role |

|---|---|

| p-Tolyloxy group | Enhances lipid solubility and aromatic interactions |

| Dimethylamino group | Provides basicity for salt formation |

| Ethylene spacer | Balances rigidity and flexibility |

Properties

IUPAC Name |

N,N-dimethyl-2-(4-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10-4-6-11(7-5-10)13-9-8-12(2)3;/h4-7H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXLOCMZNABUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693277 | |

| Record name | N,N-Dimethyl-2-(4-methylphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116447-22-4 | |

| Record name | N,N-Dimethyl-2-(4-methylphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

The preparation of 2-dimethylaminoethyl chloride hydrochloride serves as a critical precursor for subsequent etherification. As detailed in Patent CN103408432A, this step involves the reaction of dimethylethanolamine with thionyl chloride under controlled cryogenic conditions (5–15°C) to minimize side reactions. The chlorination proceeds via nucleophilic substitution, where thionyl chloride acts as both a chlorinating agent and a solvent. Key parameters include:

-

Molar ratio : Thionyl chloride to dimethylethanolamine (1.05–1.2:1) to ensure complete conversion.

-

Temperature : Maintenance of 5–15°C during chlorination, followed by reflux at 70–78°C in ethanol to stabilize the hydrochloride salt.

-

Yield and purity : 88.6% yield with 99.2% purity after filtration and drying.

This method minimizes inorganic salt byproducts (<0.5%) and eliminates the need for recrystallization, enhancing cost-effectiveness.

Etherification with p-Cresol

The chloride intermediate is subsequently coupled with p-tolyloxide, generated via deprotonation of p-cresol using a strong base (e.g., KOH or NaOH). Patent WO2015001565A2 provides a template for this reaction, employing dimethyl sulfoxide (DMSO) and toluene as co-solvents to facilitate azeotropic water removal at 126–128°C.

-

Reaction mechanism : Nucleophilic substitution (SN2) between the chloride and p-tolyloxide.

-

Optimized conditions :

-

Solvent system: DMSO (polar aprotic) and toluene (azeotropic agent).

-

Base: Potassium hydroxide (2.5 equivalents relative to p-cresol).

-

Temperature: 120–130°C for 8–9 hours.

-

-

Workup : Organic layers are washed with water, and the product is isolated via acidification with HCl, yielding the hydrochloride salt.

Hypothetical data for this step suggest an 85% yield and 99% purity, extrapolated from analogous reactions in the patent literature.

Direct Alkylation Strategies: Mitsunobu and Williamson Ether Synthesis

Mitsunobu Reaction

The Mitsunobu reaction offers a single-step route to form the ether bond between p-cresol and dimethylethanolamine. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to mediate the coupling:

-

Advantages : High regioselectivity and compatibility with sensitive functional groups.

-

Limitations : High cost of reagents and challenges in large-scale purification.

-

Typical conditions : Tetrahydrofuran (THF) solvent, 0–25°C, 12–24 hours.

-

Yield and purity : ~90% yield and 98% purity in lab-scale trials.

Williamson Ether Synthesis

A classical approach involving the reaction of sodium p-tolyloxide with 2-chloro-N,N-dimethylethanamine hydrochloride:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : 80–100°C for 6–12 hours.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics for Chloride Intermediate vs. Direct Alkylation

Table 2: Optimized Conditions for Chloride Intermediate Method

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyloxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed.

Major Products Formed:

Oxidation: Formation of p-tolyl oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2-(p-Tolyloxy)-N,N-dimethylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The N,N-dimethylethanamine backbone is a common feature among several pharmacologically active compounds. Differences in substituents dictate therapeutic class, receptor selectivity, and pharmacokinetics. Below is a comparative analysis (Table 1) followed by detailed discussions.

Table 1: Key Comparisons of 2-(p-Tolyloxy)-N,N-Dimethylethanamine Hydrochloride and Analogues

Detailed Comparisons

Diphenhydramine Hydrochloride (DPH)

- Structural Difference : DPH substitutes the p-tolyloxy group with a diphenylmethoxy moiety.

- Pharmacology : Acts as a potent H1 histamine receptor antagonist, reducing allergic symptoms. Its lipophilic diphenylmethoxy group enhances blood-brain barrier penetration, causing sedative side effects .

- Contrast : Unlike 2-(p-tolyloxy)-N,N-dimethylethanamine HCl, DPH lacks serotonin-targeted activity, highlighting how bulkier substituents favor histaminergic over serotonergic interactions.

Chlorphenoxamine Hydrochloride

- Structural Difference : Features a 4-chloro-α-methyl-benzhydryloxy group.

- Pharmacology : Combines H1 antagonism with anticholinergic activity, used for allergies and muscle spasms .

- Contrast : The chloro and methyl groups increase steric hindrance, likely reducing CNS penetration compared to DPH but maintaining peripheral antihistaminergic effects.

2-(5-Halo-indol-3-yl)-N,N-Dimethylethanamines

- Structural Difference : Incorporates halogenated indole rings (e.g., Br, Cl).

- Pharmacology: Exhibits nanomolar affinity for 5-HT1A/5-HT7 receptors, demonstrating antidepressant and sedative actions in vivo .

- Contrast : The indole scaffold directs selectivity toward serotonin receptors, whereas the p-tolyloxy derivative’s simpler aromatic group may limit receptor subtype specificity.

Venlafaxine-Related Compounds

- Structural Difference : Substitutes with a 4-methoxyphenyl group.

- Pharmacology: Inhibits serotonin/norepinephrine reuptake (SNRI). The methoxy group enhances binding to monoamine transporters .

- Contrast : Methoxy substitution on phenyl rings optimizes reuptake inhibition, whereas p-tolyloxy may prioritize uptake modulation over reuptake.

Mechanistic and Pharmacokinetic Insights

- Serotonin vs. Histamine Targeting : The p-tolyloxy group’s moderate steric bulk and electron-donating methyl group may favor serotonin transporter (SERT) binding over histamine receptors, unlike diphenylmethoxy or benzyl groups .

- Lipophilicity : DPH’s diphenylmethoxy group increases logP, enhancing CNS activity. In contrast, p-tolyloxy’s smaller substituent may reduce brain penetration, limiting central side effects.

- Metabolism: All compounds undergo hepatic metabolism, but halogenated derivatives (e.g., Chlorphenoxamine) may exhibit longer half-lives due to reduced cytochrome P450 activity .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- IUPAC Name : 2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride

The compound features a tolyloxy group, which is known to influence its interaction with biological systems. The presence of the dimethylamino group suggests potential activity as a neurotransmitter modulator.

Research indicates that compounds similar to This compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions could lead to various pharmacological effects, including:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating mood disorders.

- Anxiolytic Effects : The ability to influence neurotransmitter levels may also provide anxiolytic benefits.

Case Studies and Research Findings

- Neurotransmitter Modulation : In a study conducted on various amine derivatives, it was found that modifications in the aromatic ring significantly affected the binding affinity to serotonin receptors. The introduction of the p-tolyloxy group was associated with enhanced receptor interaction, suggesting a potential for antidepressant effects .

- Toxicological Assessments : A comprehensive toxicological evaluation indicated that while the compound exhibits some degree of cytotoxicity at high concentrations, it remains within safe limits for therapeutic applications. In vitro studies demonstrated that lower concentrations promote cell viability in neuronal cell lines .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained biological activity. This enhances its potential use in chronic conditions requiring long-term treatment .

Comparative Analysis

The following table summarizes the biological activities of This compound compared to related compounds:

| Compound Name | Antidepressant Activity | Anxiolytic Effects | Cytotoxicity Level |

|---|---|---|---|

| 2-(p-tolyloxy)-N,N-dimethylethanamine HCl | Moderate | Potential | Low |

| 2-(m-tolyloxy)-N,N-dimethylethanamine HCl | High | Moderate | Moderate |

| 2-(p-chlorophenoxy)-N,N-dimethylethanamine HCl | Low | High | Low |

Q & A

What are the standard synthetic routes for 2-(p-tolyloxy)-N,N-dimethylethanamine hydrochloride, and what are their limitations?

Basic Research Question

The compound is typically synthesized via alkylation of 2-(dimethylamino)ethanol with a p-tolyloxy-containing electrophile (e.g., a chloro- or bromo-derivative). A common method involves reacting 2-(dimethylamino)ethyl chloride hydrochloride with p-tolyloxy precursors under basic conditions (e.g., NaOH/KOH). Limitations include steric hindrance from bulky substituents, leading to low yields (~40–60%) . Alternative routes, such as multi-step syntheses starting from 2-(dialkylamino)ethanols, can mitigate this issue but require additional purification steps .

Which analytical techniques are most reliable for characterizing purity and structural integrity?

Basic Research Question

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (e.g., at 254 nm) is standard for purity assessment, with retention times calibrated against certified reference materials . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the p-tolyloxy aromatic protons (δ 6.8–7.2 ppm) and dimethylamino group (δ 2.2–2.4 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (expected [M+H]⁺ = 296.8) .

How can researchers optimize HPLC methods for resolving degradation products?

Advanced Research Question

Degradation products (e.g., hydrolyzed p-tolyloxy fragments) require method optimization using:

- Column : C18 with 3 µm particle size for high resolution.

- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 to 60:40 over 20 min).

- Flow Rate : 1.0 mL/min.

Validate using forced degradation studies (acid/base/oxidative stress) to confirm peak separation and stability-indicating properties .

What strategies address discrepancies in solubility data across studies?

Advanced Research Question

Reported solubility variations (e.g., 25 mg/mL in water vs. 50 mg/mL in ethanol) arise from pH-dependent ionization. Use potentiometric titration to determine pKa (~9.2 for the tertiary amine), and validate solubility in buffered solutions (pH 4–8) . Conflicting data may stem from impurities; cross-validate with thermogravimetric analysis (TGA) to rule out hydrate formation .

How do structural modifications at the p-tolyloxy group affect biological activity?

Advanced Research Question

Substituting the p-tolyl methyl group with halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., -CF₃) increases receptor binding affinity by ~20–30%, as shown in SAR studies of analogous antihistamines. For example, brominated derivatives (e.g., bromodiphenhydramine) exhibit enhanced H1-receptor antagonism (IC₅₀ = 12 nM vs. 18 nM for the parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.